molecular formula C18H15N5OS B15043521 (3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15043521
M. Wt: 349.4 g/mol
InChI Key: QZIJJBUEIWCSSJ-UHFFFAOYSA-N
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Description

The compound (3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one features a benzothieno[2,3-d]pyrimidine core fused with a hydrazinylidene-linked indol-2-one moiety. This structure combines electron-rich heterocycles, which are common in bioactive molecules, with a planar hydrazone bridge that may facilitate tautomerism or hydrogen bonding.

The E-configuration of the hydrazinylidene group (indicated by "3E") is critical for maintaining stereochemical integrity, which can influence molecular interactions in biological systems.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yldiazenyl)-1H-indol-2-ol

InChI

InChI=1S/C18H15N5OS/c24-17-15(10-5-1-3-7-12(10)21-17)22-23-16-14-11-6-2-4-8-13(11)25-18(14)20-9-19-16/h1,3,5,7,9,21,24H,2,4,6,8H2

InChI Key

QZIJJBUEIWCSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzothieno pyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Construction of the Benzothieno Pyrimidine Moiety: This involves the cyclization of appropriate thiophene and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the indole and benzothieno pyrimidine units through a hydrazine linkage, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Ensuring that the reaction conditions are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in developing new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural analogs of the target compound share the benzothieno[2,3-d]pyrimidine scaffold but differ in substituents and appended functional groups. Below is a comparative analysis based on key derivatives:

Substituent Variations on the Benzothienopyrimidine Core

a) 4-[(2E)-2-(3-Pyridinylmethylene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
  • Structure : Features a pyridinylmethylene hydrazine group at position 3.
  • Key Differences : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the indol-2-one group in the target compound. The absence of the indole ring may reduce π-π stacking interactions in biological targets.
  • Synthetic Insight : Similar hydrazine-based condensation reactions are employed, but starting materials differ (e.g., pyridine aldehydes vs. indole-2-one derivatives) .
b) 3-[(E)-(2-Hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Structure: Contains a 2-hydroxybenzylideneamino group at position 3 and a methyl group at position 2.
  • The methyl group at position 2 may sterically hinder interactions with flat binding pockets compared to the unsubstituted target compound .
c) 3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Structure : Substituted with a benzyl group at position 3 and a hydrazine at position 2.
  • Key Differences : The benzyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The free hydrazine group (vs. hydrazinylidene in the target) may confer different reactivity or tautomeric behavior .

Structural and Functional Implications

Feature Target Compound Compound Compound Compound
Core Structure Benzothieno[2,3-d]pyrimidine Benzothieno[2,3-d]pyrimidine Benzothienopyrimidin-4(3H)-one Benzothienopyrimidin-4(3H)-one
Position 4 Substituent Hydrazinylidene-indol-2-one Pyridinylmethylene hydrazine - -
Position 3 Substituent None - 2-methyl Benzyl
Electronic Effects Electron-withdrawing indol-2-one Electron-rich pyridine Electron-donating hydroxybenzylidene Electron-neutral benzyl
Potential Bioactivity Unreported Unreported Unreported Unreported

Biological Activity

The compound (3E)-3-[2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one (commonly referred to as Compound A) is a complex heterocyclic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has the molecular formula C18H15N5OSC_{18}H_{15}N_{5}OS and features a unique arrangement of a benzothieno-pyrimidine moiety linked to an indole derivative. Its structural complexity suggests potential interactions with various biological targets.

Antioxidant Activity

Antioxidant activity is another area where compounds related to Compound A have shown promise. Thiophene derivatives have been recognized for their ability to scavenge free radicals effectively. For example, compounds containing thiophene rings have demonstrated high DPPH radical scavenging activity . Although direct studies on Compound A's antioxidant activity are scarce, its structural components could imply potential efficacy in this area.

Anti-inflammatory and Anticancer Potential

Compounds with similar structural features have also been investigated for anti-inflammatory and anticancer activities. The incorporation of hydrazone linkages in heterocyclic compounds has been associated with enhanced biological activity against cancer cell lines . Furthermore, studies suggest that certain thiophene derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A series of synthesized thiophene derivatives were tested for their antibacterial efficacy using the agar diffusion method. Compounds exhibited varying degrees of effectiveness against Bacillus subtilis, E. coli, and Pseudomonas aeruginosa .
  • Antioxidant Evaluation : Research on benzothieno derivatives indicated significant antioxidant potential through DPPH scavenging assays. Compounds were compared against standard antioxidants like BHA (butylated hydroxyanisole) .
  • Cytotoxicity Studies : Investigations into related hydrazone compounds have shown cytotoxic effects on various cancer cell lines, suggesting that Compound A may also exhibit anticancer properties .

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeTarget Organisms/CellsReference
Compound BAntibacterialStaphylococcus aureus, E. coli
Compound CAntioxidantDPPH Radical Scavenging
Compound DCytotoxicityVarious Cancer Cell Lines

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